N-Allylmethanesulfonamide
Description
Its synthesis involves reacting allylamine with methanesulfonyl chloride under basic conditions, yielding a colorless oil with a high purity (98% after chromatography) . Key spectral characteristics include:
- ¹H NMR (CDCl₃): δ 5.87 (vinyl protons), 3.78 (allylic CH₂), and 2.97 (methyl group on sulfonamide) .
- IR: Peaks at 3286 cm⁻¹ (N-H stretch) and 1141 cm⁻¹ (S=O symmetric stretch) .
This compound is utilized in gold carbene-mediated oxidative cyclization reactions to synthesize γ-lactams, highlighting its role as a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
N-prop-2-enylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO2S/c1-3-4-5-8(2,6)7/h3,5H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYVZEADQWCCODY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405460 | |
| Record name | N-Allylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59639-96-2 | |
| Record name | N-Allylmethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50405460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Allylmethanesulfonamide can be synthesized through the reaction of methanesulfonyl chloride with allylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:
CH3SO2Cl+CH2=CHCH2NH2→CH3SO2NHCH2CH=CH2+HCl
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-Allylmethanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-Allylmethanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of sulfonamide-based drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which N-Allylmethanesulfonamide exerts its effects involves its interaction with various molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The allyl group can participate in reactions that modify the structure and function of target molecules. These interactions can affect pathways involved in cellular processes, making it a valuable compound in medicinal chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamides
Structural and Physicochemical Properties
The following table compares N-Allylmethanesulfonamide with two analogs: N,N-Dimethylmethanesulfonamide and N-Methyl-perfluorooctane-1-sulfonamide .
Key Differences:
- Substituent Effects :
- The allyl group in this compound introduces a reactive double bond, enabling cyclization reactions absent in saturated analogs like N,N-Dimethylmethanesulfonamide .
- The perfluorinated chain in N-Methyl-perfluorooctane-1-sulfonamide confers extreme hydrophobicity and thermal stability, making it suitable for niche industrial applications .
- Synthesis: this compound is synthesized via a high-yield (98%) nucleophilic substitution using allylamine .
Spectral and Reactivity Contrasts
- NMR Signatures :
- Reactivity :
Biological Activity
N-Allylmethanesulfonamide is a compound that has garnered interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound is characterized by the presence of both an allyl group and a sulfonamide functional group. The general structure can be represented as follows:
where R represents the allyl group. The sulfonamide moiety is known for its ability to interact with various biological targets, making it a significant focus in drug design.
Biological Activity Overview
This compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacterial strains.
- Enzyme Inhibition : It has been reported to inhibit various enzymes, which can affect metabolic pathways and cellular processes.
- Cell Signaling Modulation : this compound influences cell signaling pathways, potentially altering gene expression and cellular metabolism.
The biological activity of this compound can be attributed to its ability to interact with specific proteins and enzymes. Research indicates that it may act as an inhibitor of certain glycosyltransferases, which are crucial for cell wall biosynthesis in bacteria . This inhibition can lead to bactericidal effects.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of specific bacterial strains | |
| Enzyme Inhibition | Inhibits glycosyltransferases | |
| Cell Signaling | Modulates pathways affecting gene expression |
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial properties of this compound, researchers tested its efficacy against various bacterial strains. The compound demonstrated significant inhibitory effects on Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating a strong antimicrobial potential.
Case Study 2: Enzyme Inhibition Profile
A detailed analysis was conducted to assess the enzyme inhibition profile of this compound. The compound was found to inhibit peptidoglycan biosynthesis by targeting specific glycosyltransferases. Kinetic studies revealed that it acts as a competitive inhibitor with an IC50 value of 25 µM against the enzyme involved in bacterial cell wall synthesis .
Research Findings
Recent studies have highlighted the role of this compound in modulating cellular responses through its interaction with signaling pathways. It has been shown to influence the expression of genes related to inflammation and immune response, suggesting potential therapeutic applications in inflammatory diseases.
Table 2: Enzyme Inhibition Kinetics
| Enzyme | IC50 (µM) | Mode of Inhibition |
|---|---|---|
| Glycosyltransferase A | 25 | Competitive |
| Glycosyltransferase B | 40 | Non-competitive |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
